molecular formula C6H10O3 B14157903 3-Ethoxybut-2-enoic acid CAS No. 38624-58-7

3-Ethoxybut-2-enoic acid

Katalognummer: B14157903
CAS-Nummer: 38624-58-7
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: RUEVMNPCGMUKPP-PLNGDYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-ethoxybut-2-enoic acid is an organic compound characterized by the presence of an ethoxy group attached to a butenoic acid backbone. The “Z” designation indicates the specific geometric configuration of the double bond in the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-ethoxybut-2-enoic acid can be achieved through various methods. One common approach involves the esterification of (Z)-3-ethoxybut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of (Z)-3-ethoxybut-2-enoic acid often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-ethoxybut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or sodium hydride (NaH).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields saturated butanoic acid derivatives.

    Substitution: Results in various substituted butenoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

(Z)-3-ethoxybut-2-enoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, (Z)-3-ethoxybut-2-enoic acid can be used as a probe to study enzyme-catalyzed reactions involving carboxylic acids and their derivatives.

Medicine

Industry

In the industrial sector, (Z)-3-ethoxybut-2-enoic acid is utilized in the production of specialty chemicals and intermediates for various applications.

Wirkmechanismus

The mechanism of action of (Z)-3-ethoxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-ethoxybut-2-enoic acid: The geometric isomer with the ethoxy group on the opposite side of the double bond.

    3-ethoxybutanoic acid: The saturated analog without the double bond.

    3-methoxybut-2-enoic acid: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

(Z)-3-ethoxybut-2-enoic acid is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. This distinct configuration can result in different chemical and biological properties compared to its isomers and analogs.

Eigenschaften

CAS-Nummer

38624-58-7

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

(Z)-3-ethoxybut-2-enoic acid

InChI

InChI=1S/C6H10O3/c1-3-9-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-

InChI-Schlüssel

RUEVMNPCGMUKPP-PLNGDYQASA-N

Isomerische SMILES

CCO/C(=C\C(=O)O)/C

Kanonische SMILES

CCOC(=CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.